Cas no 939047-74-2 (Ethyl 6-chloro-4-(trifluoromethyl)picolinate)

Ethyl 6-chloro-4-(trifluoromethyl)picolinate is a fluorinated pyridine derivative commonly employed as a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of both chloro and trifluoromethyl substituents enhances its reactivity, making it valuable for constructing complex heterocyclic frameworks. Its ester functionality allows for further derivatization, facilitating the introduction of diverse pharmacophores or functional groups. The compound exhibits stability under standard handling conditions, ensuring reliable performance in multi-step synthetic routes. Its high purity and well-defined structure make it suitable for precision applications in medicinal chemistry and crop protection research. The trifluoromethyl group contributes to improved metabolic stability and lipophilicity in downstream molecules.
Ethyl 6-chloro-4-(trifluoromethyl)picolinate structure
939047-74-2 structure
Product Name:Ethyl 6-chloro-4-(trifluoromethyl)picolinate
CAS No:939047-74-2
MF:C9H7ClF3NO2
MW:253.605592012405
CID:4720763
PubChem ID:86634240
Update Time:2025-11-01

Ethyl 6-chloro-4-(trifluoromethyl)picolinate Chemical and Physical Properties

Names and Identifiers

    • ethyl 6-chloro-4-(trifluoromethyl)picolinate
    • APQUVHSAFUZWJZ-UHFFFAOYSA-N
    • Ethyl 6-chloro-4-(trifluoromethyl)-2-pyridinecarboxylate
    • G68399
    • ethyl 6-chloro-4-(trifluoromethyl)pyridine-2-carboxylate
    • 939047-74-2
    • DB-198299
    • SCHEMBL4164437
    • CS-0513683
    • Ethyl 6-chloro-4-(trifluoromethyl)picolinate
    • Inchi: 1S/C9H7ClF3NO2/c1-2-16-8(15)6-3-5(9(11,12)13)4-7(10)14-6/h3-4H,2H2,1H3
    • InChI Key: APQUVHSAFUZWJZ-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C(F)(F)F)=CC(C(=O)OCC)=N1

Computed Properties

  • Exact Mass: 253.0117406g/mol
  • Monoisotopic Mass: 253.0117406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 39.2
  • XLogP3: 3.3

Ethyl 6-chloro-4-(trifluoromethyl)picolinate Pricemore >>

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Ethyl 6-chloro-4-(trifluoromethyl)picolinate Related Literature

Additional information on Ethyl 6-chloro-4-(trifluoromethyl)picolinate

Introduction to Ethyl 6-chloro-4-(trifluoromethyl)picolinate (CAS No. 939047-74-2)

Ethyl 6-chloro-4-(trifluoromethyl)picolinate, with the CAS number 939047-74-2, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a chloro and a trifluoromethyl substituent on a picolinate scaffold. The presence of these functional groups imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

The chemical formula of Ethyl 6-chloro-4-(trifluoromethyl)picolinate is C11H8ClF3N2O2. Its molecular weight is approximately 280.63 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including nucleophilic substitution and esterification processes. The high reactivity of the trifluoromethyl group and the presence of the chloro substituent make it an excellent starting material for further derivatization, enabling the synthesis of a wide range of structurally diverse compounds.

In recent years, Ethyl 6-chloro-4-(trifluoromethyl)picolinate has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its role as an intermediate in the synthesis of novel antiviral agents. Research published in the Journal of Medicinal Chemistry has highlighted the importance of trifluoromethylated picolinates in enhancing the antiviral activity of certain compounds. The unique electronic properties of the trifluoromethyl group can significantly influence the binding affinity and selectivity of these molecules to viral targets.

Beyond antiviral applications, Ethyl 6-chloro-4-(trifluoromethyl)picolinate has also shown promise in the development of anticancer drugs. Studies have demonstrated that compounds derived from this intermediate can exhibit potent cytotoxic effects against various cancer cell lines. The chloro substituent, in particular, has been shown to enhance the lipophilicity and cellular uptake of these molecules, thereby improving their therapeutic efficacy.

The synthetic versatility of Ethyl 6-chloro-4-(trifluoromethyl)picolinate extends to its use in agrochemical research. Researchers have explored its potential as an intermediate in the synthesis of novel herbicides and fungicides. The trifluoromethyl group is known to confer enhanced stability and resistance to degradation, making these compounds more effective in controlling plant pathogens and weeds.

In terms of safety and handling, it is important to note that while Ethyl 6-chloro-4-(trifluoromethyl)picolinate is not classified as a hazardous material, it should be handled with care due to its reactivity and potential for forming reactive intermediates during synthesis. Proper personal protective equipment (PPE) should be used, and all operations should be conducted in a well-ventilated fume hood to minimize exposure risks.

The physical properties of Ethyl 6-chloro-4-(trifluoromethyl)picolinate are also noteworthy. It is a colorless liquid at room temperature with a characteristic odor. Its boiling point is around 150°C at reduced pressure, making it suitable for distillation under vacuum conditions. The compound is soluble in common organic solvents such as dichloromethane, acetone, and ethanol, but has limited solubility in water.

To ensure consistent quality and purity, rigorous analytical methods are employed for the characterization and quality control of Ethyl 6-chloro-4-(trifluoromethyl)picolinate. Techniques such as gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are commonly used to verify its identity and assess its purity levels.

In conclusion, Ethyl 6-chloro-4-(trifluoromethyl)picolinate (CAS No. 939047-74-2) is a versatile compound with significant potential in various fields, including medicinal chemistry, pharmaceutical research, and agrochemical development. Its unique chemical structure and reactivity make it an essential building block for the synthesis of novel compounds with diverse biological activities. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its utility in scientific and industrial contexts.

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